7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Brand Name: Vulcanchem
CAS No.: 34102-81-3
VCID: VC7591633
InChI: InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)15-11(14-10)12-7-13-15/h1-7H,(H,12,13,14,16)
SMILES: C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23
Molecular Formula: C11H8N4O
Molecular Weight: 212.212

7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

CAS No.: 34102-81-3

Cat. No.: VC7591633

Molecular Formula: C11H8N4O

Molecular Weight: 212.212

* For research use only. Not for human or veterinary use.

7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one - 34102-81-3

Specification

CAS No. 34102-81-3
Molecular Formula C11H8N4O
Molecular Weight 212.212
IUPAC Name 7-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Standard InChI InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)15-11(14-10)12-7-13-15/h1-7H,(H,12,13,14,16)
Standard InChI Key ACUIPZKNCVNUTM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a triazolo[1,5-a]pyrimidin-5-one backbone substituted with a phenyl group at the 7-position. The triazole ring (positions 1–3) is fused to the pyrimidinone system (positions 5–8), creating a planar, conjugated structure that enhances stability and electronic delocalization. Key structural features include:

  • Triazole Ring: A five-membered ring containing three nitrogen atoms, contributing to hydrogen-bonding capabilities.

  • Pyrimidinone Moiety: A six-membered ring with a ketone group at position 5, enabling electrophilic reactivity.

  • 7-Phenyl Substituent: An aromatic group that influences steric and electronic properties, potentially modulating biological activity .

The IUPAC name, 7-phenyl-4H-[1, triazolo[1,5-a]pyrimidin-5-one, reflects this arrangement, while the SMILES string C1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23 provides a simplified representation.

Table 1: Molecular Properties

PropertyValueSource
CAS Number34102-81-3
Molecular FormulaC11H8N4O\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{O}
Molecular Weight212.21 g/mol
IUPAC Name7-phenyl-4H- triazolo[1,5-a]pyrimidin-5-one
PubChem CID135710764
SMILESC1=CC=C(C=C1)C2=CC(=O)NC3=NC=NN23

Synthesis and Reaction Pathways

Primary Synthetic Routes

The most reported method involves cyclocondensation of 3-amino-1,2,4-triazole with ethyl phenylpropiolate under basic conditions . This one-pot reaction proceeds via nucleophilic attack of the triazole’s amino group on the electrophilic alkyne, followed by cyclodehydration to form the fused ring system.

Mechanistic Overview:

  • Nucleophilic Addition: The amino group of 3-amino-1,2,4-triazole attacks the β-carbon of ethyl phenylpropiolate, forming a transient enamine intermediate.

  • Cyclization: Intramolecular attack by the triazole’s N1 nitrogen on the carbonyl carbon generates the pyrimidinone ring.

  • Aromatization: Elimination of ethanol and water yields the conjugated triazolopyrimidinone product.

Table 2: Synthesis Conditions

Reactant AReactant BSolventTemperatureYieldSource
3-Amino-1,2,4-triazoleEthyl phenylpropiolateTHFReflux32–91%

Regioselective Modifications

Studies on analogous triazolopyrimidines demonstrate that substituent placement (e.g., methyl or aryl groups) significantly impacts regioselectivity. For example, 3,5-diamino-1,2,4-triazole reacts with 1-aryl-1,3-butanediones to yield 7-aryl-5-methyl derivatives, whereas 1-aryl-2-buten-1-ones produce 5-aryl-7-methyl isomers . While these findings pertain to related compounds, they suggest strategies for functionalizing the 7-phenyl derivative through precursor modification.

Physicochemical Properties

Solubility and Stability

Available data indicate that the compound is a solid at room temperature, typically supplied as a powder . Solubility parameters remain unreported, but analogues with similar structures exhibit limited aqueous solubility and preferential dissolution in polar aprotic solvents (e.g., DMSO, DMF) . Stability under ambient conditions is presumed high due to aromatic conjugation, though hygroscopicity data are unavailable .

Challenges and Future Directions

Knowledge Gaps

  • Safety Profiles: No toxicological or ecotoxicological data are publicly available .

  • Synthetic Optimization: Current yields (32–91%) vary widely, necessitating catalyst or solvent screening .

Research Opportunities

  • Biological Screening: Evaluate affinity for disease-relevant targets (e.g., kinases, viral polymerases).

  • Derivatization: Introduce substituents at positions 2 or 4 to modulate solubility and bioactivity.

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